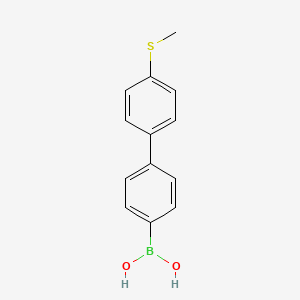

4-(4-Methylthiophenyl)phenylboronic acid

Description

Overview of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds are organic molecules featuring a carbon-boron bond. nih.gov This class of compounds has become a cornerstone of modern organic synthesis due to a unique combination of stability, reactivity, and functional group tolerance. nih.govrsc.org Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture, making them easier and safer to handle. acs.org Their lower toxicity compared to alternatives further enhances their appeal in both academic and industrial settings. nih.gov

The paramount importance of organoboron compounds lies in their role as versatile intermediates, most notably in palladium-catalyzed cross-coupling reactions. nih.govacs.org The Suzuki-Miyaura coupling, a reaction for which Professor Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes organoboron reagents to form new carbon-carbon bonds with exceptional efficiency and selectivity. nih.govmdpi.com This reaction and others, such as the Chan-Lam coupling for carbon-heteroatom bond formation, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The Significance of Substituted Phenylboronic Acids in Chemical Research

Within the broader family of organoboron compounds, arylboronic acids—and specifically substituted phenylboronic acids—represent a particularly valuable subclass. researchgate.net Phenylboronic acid consists of a phenyl ring attached to a boronic acid functional group [-B(OH)₂]. The presence of this group allows these molecules to serve as key building blocks in the Suzuki-Miyaura reaction, enabling the connection of aromatic rings to create biaryl structures, which are common motifs in many biologically active molecules and functional materials. nih.govuwindsor.ca

The true versatility of phenylboronic acids is unlocked through the introduction of various substituents onto the phenyl ring. These substituents can modulate the electronic properties, solubility, and steric profile of the molecule, thereby fine-tuning its reactivity and the properties of the final product. researchgate.net This has led to their widespread use in diverse areas of research, from the development of new pharmaceuticals to the creation of materials for electronic devices. nih.govresearchgate.net Furthermore, the boronic acid moiety can reversibly form covalent complexes with diols, a property that has been exploited for the development of sensors and recognition systems for sugars and other biologically important molecules. nih.gov

Structural and Functional Rationale of 4-(4-Methylthiophenyl)phenylboronic acid

This compound is a biaryl compound with the chemical formula C₁₃H₁₃BO₂S. Its structure is characterized by two phenyl rings linked together. One ring is functionalized with a boronic acid group at the para-position (position 4), while the other ring bears a methylthio group (-SCH₃), also at the para-position.

The functional rationale for this specific arrangement is multifaceted:

The Biaryl Core: The biphenyl (B1667301) scaffold provides a rigid, planar structure that is a common feature in liquid crystals and organic semiconductors used in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

The Boronic Acid Group: This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions. It allows chemists to use this molecule as a building block, attaching it to other molecular fragments to construct more elaborate and complex structures.

The Methylthio Group: The sulfur-containing methylthio group acts as an electron-donating substituent. By donating electron density into the aromatic π-system, it can influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This modulation is critical when designing materials for electronic applications like OLEDs, as it affects charge transport and emission characteristics.

This unique combination of a reactive boronic acid, a structurally significant biaryl core, and an electronically active methylthio group makes this compound a targeted precursor for advanced materials.

| Property | Value |

|---|---|

| CAS Number | 380430-56-8 |

| Molecular Formula | C₁₃H₁₃BO₂S |

| Molecular Weight | 244.12 g/mol cymitquimica.com |

| Appearance | White to off-white powder/crystalline solid |

| Purity | ≥95% cymitquimica.com |

Research Scope and Objectives Pertaining to this compound

The primary research scope for this compound is its use as a specialized intermediate in organic synthesis. Researchers utilize this compound with the objective of creating novel, high-value molecules for specific applications. The key research areas and their objectives include:

Materials Science (OLEDs and Liquid Crystals): The main objective is to synthesize new host materials, emissive materials, or charge-transport materials for OLED devices. rsc.org The biphenyl structure provides the necessary rigidity, while the methylthio group helps to tune the electronic and photophysical properties to achieve desired performance metrics like efficiency, color purity, and operational lifetime. Similarly, in liquid crystal research, this compound can be a precursor for molecules that exhibit specific mesophases and electro-optical properties. nih.govmdpi.com

Medicinal Chemistry: While direct applications are less common, the biphenyl scaffold is prevalent in many drug molecules. The objective here would be to use this compound in Suzuki coupling reactions to synthesize analogues of biologically active compounds. nih.govmdpi.com The methylthio group can alter metabolic stability, receptor binding affinity, and other pharmacokinetic properties. For instance, the related compound 4-(methylthio)phenylboronic acid has been investigated for its ability to inhibit quorum sensing in bacteria, suggesting a potential avenue for developing novel antibacterial agents.

Synthetic Methodology: Researchers may use this compound as a model substrate to develop new or improved synthetic reactions, particularly advancements in Suzuki-Miyaura cross-coupling that involve sulfur-containing molecules.

In essence, the research objectives are not focused on the compound itself but on its strategic use as a pre-designed building block to access complex molecular targets with tailored electronic, photophysical, or biological functions.

Properties

IUPAC Name |

[4-(4-methylsulfanylphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMILVCZAHDOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224238 | |

| Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501944-48-5 | |

| Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 4 Methylthiophenyl Phenylboronic Acid

Fundamental Reaction Pathways of Arylboronic Acids

Arylboronic acids, including 4-(4-Methylthiophenyl)phenylboronic acid, exhibit characteristic reaction pathways that are central to their synthetic utility. These pathways are primarily governed by the nature of the boronic acid functional group, -B(OH)2.

Reversible Covalent Bond Formation with Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols to generate cyclic boronate esters. This equilibrium-driven reaction is sensitive to pH and the concentration of the diol. The boron atom in the arylboronic acid is sp2-hybridized with a trigonal planar geometry. Upon reaction with a diol, the boron center becomes sp3-hybridized, adopting a more stable tetrahedral geometry within the newly formed cyclic boronate ester. This reversible nature is crucial for applications in sensing, dynamic covalent chemistry, and self-healing materials. For this compound, the presence of the methylthiophenyl group is not expected to sterically hinder this fundamental reaction, allowing it to readily participate in boronate ester formation with a variety of diols.

Lewis Acidity and Coordination Chemistry

The boron atom in arylboronic acids possesses a vacant p-orbital, rendering the molecule a Lewis acid. This Lewis acidity is a key determinant of its reactivity. The acidity can be influenced by the electronic nature of the substituents on the aryl ring. In the case of this compound, the methylthio group (-SMe) is generally considered to be a weakly electron-donating group through resonance and weakly electron-withdrawing through induction. This electronic characteristic can modulate the Lewis acidity of the boron center, which in turn affects its coordination chemistry. Arylboronic acids can coordinate to Lewis bases, and this interaction is fundamental to their role in various catalytic cycles. The coordination of a Lewis base to the boron atom increases its nucleophilicity, which is a critical step in processes such as the transmetalation step of the Suzuki-Miyaura cross-coupling reaction.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Perhaps the most significant application of arylboronic acids is their participation as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling: Substrate Scope and Efficiency

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This compound serves as an effective coupling partner in these reactions, allowing for the synthesis of a wide range of biaryl compounds containing the 4'-methylthio-1,1'-biphenyl moiety.

The substrate scope for reactions involving this compound is broad, encompassing a variety of aryl and heteroaryl halides. The efficiency of these couplings is generally high, providing good to excellent yields of the desired biaryl products. The presence of the methylthio group is well-tolerated in these reactions and can be a valuable functional handle for further synthetic transformations.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 92 |

| 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 88 |

| 2-Bromopyridine | PdCl2(dppf) | - | K2CO3 | DMF | 75 |

| 4-Chlorotoluene | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 85 |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system, which typically consists of a palladium precursor and a supporting ligand. Palladium(0) is the active catalytic species, often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium(II) chloride (PdCl2).

| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triphenylphosphine (B44618) (PPh3) | 2 | 12 | 78 |

| SPhos | 1 | 4 | 92 |

| XPhos | 1 | 4 | 90 |

| dppf | 2 | 8 | 85 |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. After the oxidative addition of the aryl halide to the Pd(0) catalyst to form an arylpalladium(II) complex, the transmetalation step occurs. In this step, the organic group from the boronic acid is transferred to the palladium center. The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex.

The rate of transmetalation can be influenced by the electronic nature of the arylboronic acid. For this compound, the methylthio group can have a subtle electronic effect on this step. Following transmetalation, a diorganopalladium(II) complex is formed.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst. This step is often favored for cis-diorganopalladium(II) complexes. The nature of the ligands on the palladium center plays a crucial role in promoting this step; bulky ligands can facilitate reductive elimination by bringing the two organic groups into close proximity. The electronic properties of the aryl groups can also influence the rate of reductive elimination.

Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam Amination)

The Chan-Lam amination serves as a powerful copper-catalyzed method for forming carbon-nitrogen (C–N) bonds. chemrxiv.org This reaction couples an arylboronic acid with an amine, offering a milder alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. chemrxiv.orgnih.gov The reaction typically proceeds at room temperature, is tolerant of air, and can accommodate a wide range of substrates. nih.gov For this compound, the presence of the electron-donating methylthio group is expected to influence its reactivity. In Chan-Lam couplings, arylboronic acids with electron-donating substituents generally perform well. mdpi.com

The generally accepted mechanism involves the formation of a copper(II)-aryl complex, followed by coordination of the amine. A subsequent reductive elimination from a copper(III) intermediate is proposed to yield the N-arylated product and a copper(I) species, which is then re-oxidized to copper(II) by atmospheric oxygen to complete the catalytic cycle. chemrxiv.org The reaction is compatible with various amines, including primary and secondary alkylamines, anilines, and heterocycles. mdpi.com Given the established tolerance of the Chan-Lam reaction for diverse functional groups, the thioether moiety in this compound is expected to remain intact under standard reaction conditions. mdpi.com

| Amine Substrate | Arylboronic Acid | Catalyst/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Methyl 2-aminothiophene-3-carboxylate | 4-(tert-butyl)phenylboronic acid | Cu(OAc)₂, Pyridine (B92270) | CH₂Cl₂ | RT, Air, 18h | 72% |

| Methyl 2-aminothiophene-3-carboxylate | 4-cyanophenylboronic acid | Cu(OAc)₂, Pyridine | CH₂Cl₂ | RT, Air, 18h | 68% |

| Methyl 2-aminothiophene-3-carboxylate | 3-fluorophenylboronic acid | Cu(OAc)₂, Pyridine | CH₂Cl₂ | RT, Air, 18h | 67% |

Data is representative of typical Chan-Lam conditions and yields for substituted arylboronic acids, as reported in studies such as the N-arylation of aminothiophenes. mdpi.com

Oxidative Transformations

Sulfoxidation Reactions Involving the Methylthio Moiety

The methylthio group of this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. scientificlabs.co.uk This transformation is significant as sulfoxides and sulfones are important functional groups in medicinal chemistry and materials science. nih.gov The oxidation must be performed under conditions that are chemoselective for the thioether over the boronic acid group. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). acs.org

Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial. Using one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide. reddit.com The addition of a second equivalent or higher temperatures can lead to the corresponding sulfone. reddit.com A significant competing reaction is the oxidative hydroxylation of the boronic acid group to a phenol, which can also be promoted by peroxy acids like m-CPBA. researchgate.netorganic-chemistry.org Therefore, achieving high selectivity for sulfoxidation requires fine-tuning the reaction parameters to manage the relative reactivity of the thioether and boronic acid moieties.

| Starting Material | Oxidizing Agent | Expected Product | Potential Byproduct | Key Condition |

|---|---|---|---|---|

| This compound | m-CPBA (1.0 equiv) | 4-(4-Methylsulfinylphenyl)phenylboronic acid | 4'-Hydroxy-[1,1'-biphenyl]-4-yl methyl sulfoxide | Low Temperature (e.g., 0 °C) |

| This compound | m-CPBA (≥2.0 equiv) | 4-(4-Methylsulfonylphenyl)phenylboronic acid | 4'-Hydroxy-[1,1'-biphenyl]-4-yl methyl sulfone | Room Temperature |

The table illustrates the expected outcomes based on general principles of thioether oxidation in the presence of boronic acids. acs.orgreddit.comorganic-chemistry.org

Oxidative Coupling Reactions Under Electric Potentials

Electrochemical methods offer an alternative pathway for oxidative transformations, often avoiding the need for chemical oxidants. For arylboronic acids, anodic oxidation can lead to the formation of aryl radicals or aryl cations, which can subsequently undergo homocoupling to form biaryl structures. researchgate.net The thioether moiety is also electrochemically active and can be oxidized at an anode. sci-hub.se

The electrochemical behavior of this compound would depend on the relative oxidation potentials of the arylboronic acid and the methylthio group. Selective oxidation of one functional group over the other could potentially be achieved by carefully controlling the applied electric potential. For instance, electrochemical oxidation could be used to induce the homocoupling of the boronic acid, leading to the formation of a quaterphenyl (B1678625) structure with two methylthio substituents. However, specific studies detailing the oxidative coupling of this compound under electric potentials are not widely documented in the surveyed scientific literature, and this remains an area for further investigation.

Copper-Catalyzed Halogenation of Arylboronic Acids

The conversion of arylboronic acids to aryl halides (halodeboronation) is a fundamental transformation. scientificlabs.co.uk While often described as "copper-catalyzed," mechanistic studies have shown that the reaction with electrophilic halogen sources, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), is frequently a general base-catalyzed process. organic-chemistry.orgresearchgate.net In this pathway, a Lewis base (which can be the acetate counterion from a copper(II) acetate salt) facilitates the formation of a more nucleophilic boronate species. This boronate then undergoes an ipso-substitution with the electrophilic halogen, replacing the boronic acid group with a halogen atom. organic-chemistry.org Copper itself is not always required for catalysis. organic-chemistry.orgresearchgate.net

However, specific copper-catalyzed protocols are highly effective, particularly for radioiodination. For example, a [Cu(OAc)(phen)₂]OAc precatalyst has been shown to perform room-temperature radio-iododeboronation of aryl boronic acids with very low catalyst loadings (1–2 mol%) and short reaction times (10 min). nih.gov This mild and efficient method is suitable for synthesizing radiolabeled imaging agents. nih.gov

| Transformation | Reagents | Catalyst/Base | Solvent | Conditions | Comment |

|---|---|---|---|---|---|

| Iododeboronation | N-Iodosuccinimide (NIS) | KOAc (10 mol%) | MeOH/H₂O | 50 °C | Base-catalyzed mechanism; Cu not required. organic-chemistry.org |

| Bromodeboronation | N-Bromosuccinimide (NBS) | KOAc (10 mol%) | MeOH/H₂O | 50 °C | Base-catalyzed mechanism. researchgate.net |

| Radioiodination ([¹²⁵I]) | [¹²⁵I]NaI | [Cu(OAc)(phen)₂]OAc (2 mol%) | DMF | RT, 10 min | Highly efficient Cu-catalyzed process for radiolabeling. nih.gov |

Addition and Homologation Reactions

Addition to Naphthyridine N-Oxides

Arylboronic acids can serve as aryl sources in reactions with heterocyclic N-oxides. scientificlabs.co.uk In the case of naphthyridine N-oxides, the reaction with this compound is expected to proceed as a C-H arylation. This type of reaction typically occurs at the carbon atom alpha to the N-oxide functionality, which is activated toward nucleophilic attack.

The mechanism is believed to involve the activation of the N-oxide, followed by the addition of the arylboronic acid. Subsequent elimination leads to the formation of the C-arylated naphthyridine product. This transformation provides a direct method for synthesizing substituted naphthyridines, which are important scaffolds in medicinal chemistry. While specific literature detailing this reaction for this compound with naphthyridine N-oxides is sparse, the reactivity is well-established for a broad range of arylboronic acids and other heterocyclic N-oxides, such as those of pyridine and quinoline. rsc.org

| N-Oxide Substrate | Arylboronic Acid | Catalyst/Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 1,5-Naphthyridine N-oxide (representative) | This compound | Pd(OAc)₂ or other transition metal catalyst | Toluene or Dioxane | Elevated Temperature | Arylated Naphthyridine |

This table represents an expected reaction based on established C-H arylation methodologies for heterocyclic N-oxides.

Oxyarylation of Heck Reaction Intermediates

The oxidative variant of the Heck reaction, often termed the oxidative Heck or boron-Heck reaction, provides a powerful method for the arylation of alkenes using organoboron reagents such as this compound. Unlike the classical Mizoroki-Heck reaction that utilizes aryl halides, the oxidative Heck reaction employs a Pd(II) catalyst, which is regenerated in the catalytic cycle by an oxidant. This approach is advantageous as it often proceeds under milder conditions and avoids the generation of halide waste.

The catalytic cycle of the oxidative Heck reaction commences with the transmetalation of the aryl group from this compound to the Pd(II) center, forming an arylpalladium(II) intermediate. This is followed by migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the arylated alkene product and a Pd(0) species. An oxidant, such as molecular oxygen, benzoquinone, or a copper(II) salt, is then required to reoxidize Pd(0) to the active Pd(II) state, thus closing the catalytic cycle. nih.govhw.ac.ukrsc.org

The regioselectivity of the migratory insertion step is a critical aspect of the oxidative Heck reaction. With electronically unbiased alkenes, a mixture of linear and branched products can be formed. However, the regiochemical outcome can often be controlled by the choice of ligands on the palladium catalyst. For instance, the use of sterically encumbered ligands can favor the formation of the less common branched isomer. nih.gov

While specific studies detailing the use of this compound in the oxyarylation of Heck intermediates are not extensively documented in the reviewed literature, the electron-donating nature of the 4-methylthiophenyl group is expected to facilitate the initial transmetalation step. Research on the oxidative Heck coupling of various arylboronic acids with coumarins has shown good tolerance for electron-donating groups on the arylboronic acid, leading to the synthesis of 4-arylcoumarins in good yields. organic-chemistry.org A general protocol for such reactions often involves a Pd(OAc)₂ catalyst, a suitable ligand, and an oxidant in a solvent like DMF at elevated temperatures.

A plausible reaction for the oxidative Heck coupling of this compound with a generic alkene is presented below.

| Entry | Arylboronic Acid | Alkene | Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | This compound | Styrene | Pd(OAc)₂ | phen-NO₂ | O₂ | DMF | 80 | Substituted Stilbene | Data not available |

| 2 | This compound | Ethyl Acrylate | Pd(OAc)₂ | dppp | Acetone | Acetone | 70 | Arylated Acrylate | Data not available |

Note: The yields for the specific reactions involving this compound are not available in the reviewed literature and are presented here as hypothetical examples based on general oxidative Heck reaction protocols. organic-chemistry.orgorganic-chemistry.org

Matteson Homologation for α-Substituted Boronic Esters

The Matteson homologation is a highly valuable stereoselective one-carbon chain extension of boronic esters. This reaction proceeds through the formation of an α-chloroboronic ester intermediate, which then undergoes a nucleophilic substitution with 1,2-migration of the group attached to boron. This methodology allows for the creation of chiral centers with high diastereoselectivity, largely controlled by the chiral auxiliary used in the boronic ester.

The process begins with the conversion of the boronic acid, in this case, this compound, into a chiral boronic ester. This is typically achieved by reaction with a chiral diol, such as (R,R)- or (S,S)-1,2-dicyclohexylethanediol (DICHED). The resulting chiral arylboronic ester is then treated with a lithiated carbenoid, commonly generated from dichloromethane (B109758) and a strong base like n-butyllithium at low temperatures (e.g., -100 °C), to form the α-chloroboronic ester intermediate. Crucially, for many arylboronic esters, this intermediate is not isolated but is reacted in situ with a Grignard reagent in the presence of a Lewis acid like ZnCl₂. This leads to the formation of the homologated α-substituted boronic ester with high enantiomeric excess. uni-saarland.deresearchgate.net

Research has shown that electron-rich arylboronic esters generally provide good results in the Matteson homologation. researchgate.net The 4-(methylthiophenyl) group in this compound is considered electron-donating, suggesting that its corresponding chiral boronic esters would be suitable substrates for this transformation. High yields and excellent enantioselectivities (often >95% ee) have been reported for a range of electron-rich arylboronic esters. uni-saarland.de

Below is a representative table outlining the key steps and expected outcomes for the Matteson homologation of an arylboronic ester derived from this compound.

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Temp (°C) | Intermediate/Product | Yield (%) | ee (%) |

| 1 | This compound | (S,S)-DICHED | MgSO₄ | THF | RT | Chiral Boronic Ester | ~95 | N/A |

| 2 | Chiral Boronic Ester | CH₂Cl₂ | n-BuLi | THF | -100 | α-chloroboronic ester | In situ | N/A |

| 3 | α-chloroboronic ester | MeMgBr | ZnCl₂ | THF | -78 to 0 | Homologated Boronic Ester | Data not available | >95 (expected) |

Note: Specific yield and ee for the homologation of the 4-(4-methylthiophenyl)phenylboronic ester are not explicitly available in the reviewed literature but are extrapolated from data on other electron-rich arylboronic esters. uni-saarland.de

Protodeboronation: Mechanism and Synthetic Utility

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be either an undesirable side reaction in cross-coupling chemistry or a synthetically useful transformation. nih.gov

Understanding Uncontrolled Protodeboronation as a Side Reaction

In the context of transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation of the organoboron reagent is a common and detrimental side reaction. It leads to the formation of a protonated arene, thereby reducing the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the substituents on the arylboronic acid. nih.govnih.gov

The mechanism of protodeboronation can vary. Under basic conditions, which are common in many cross-coupling protocols, the boronic acid exists in equilibrium with its more nucleophilic boronate form. This boronate can then react with a proton source, such as water or alcohol, leading to the cleavage of the C-B bond. For arylboronic acids with electron-donating substituents, like the 4-methylthiophenyl group, the increased electron density on the aromatic ring can facilitate the electrophilic attack by a proton, potentially increasing the rate of protodeboronation. Kinetic studies on various substituted arylboronic acids have shown that the rates of protodeboronation are pH-dependent and can vary by several orders of magnitude depending on the substituents. researchgate.neted.ac.uk

The table below illustrates the potential for uncontrolled protodeboronation of this compound as a side reaction in a hypothetical Suzuki-Miyaura coupling.

| Main Reaction | Arylboronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Desired Product | Side Product |

| Suzuki-Miyaura Coupling | This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Substituted Biaryl | 4-Methylthiobiphenyl |

Controlled Protodeboronation in Organic Transformations

While often a nuisance, protodeboronation can also be harnessed as a valuable synthetic tool. The boronic acid group can be used as a blocking or directing group to control the regioselectivity of electrophilic aromatic substitution reactions. After the desired substitution has been achieved at a different position on the aromatic ring, the boronic acid moiety can be selectively removed via a controlled protodeboronation reaction. acs.org

This strategy is particularly useful for the synthesis of specifically substituted aromatic compounds that might be difficult to access through direct functionalization. For instance, an arylboronic acid can be subjected to an electrophilic substitution reaction, with the bulky boronic acid group directing the incoming electrophile to a specific position. Subsequent removal of the boronic acid group under controlled conditions affords the desired product.

Various methods have been developed for controlled protodeboronation, including acid-promoted, base-mediated, and metal-catalyzed protocols. researchgate.netorganic-chemistry.org For electron-rich arylboronic acids, thermal protodeboronation in the presence of a suitable proton source has been shown to be effective. acs.org The choice of conditions for protodeboronation depends on the stability of the other functional groups present in the molecule.

The following table provides a conceptual example of how controlled protodeboronation could be used in a synthetic sequence involving an arylboronic acid with an electron-donating group.

| Step | Substrate | Reagent(s) | Reaction Type | Product |

| 1 | 4-Bromo-1-(methylthio)benzene | 1. n-BuLi, 2. B(OMe)₃, 3. H₃O⁺ | Borylation | (4-(Methylthio)phenyl)boronic acid |

| 2 | (4-(Methylthio)phenyl)boronic acid | HNO₃, H₂SO₄ | Nitration | (2-Nitro-4-(methylthio)phenyl)boronic acid |

| 3 | (2-Nitro-4-(methylthio)phenyl)boronic acid | AcOH, 130 °C | Protodeboronation | 1-Methylthio-3-nitrobenzene |

Note: This table represents a plausible synthetic strategy and does not reflect experimentally verified results for the specific compound.

Advanced Research Applications of 4 4 Methylthiophenyl Phenylboronic Acid

Application in Complex Organic Molecule Synthesis

4-(4-Methylthiophenyl)phenylboronic acid is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its stability, commercial availability, and reactivity make it a key intermediate in the assembly of intricate organic structures.

As a bifunctional molecule, this compound serves as a cornerstone in the synthesis of a wide array of organic compounds. The boronic acid moiety is particularly amenable to the Suzuki-Miyaura coupling, a powerful method for creating C-C bonds. sigmaaldrich.com Beyond this principal application, the compound is also a reactant in several other important organic transformations, demonstrating its versatility as a synthetic intermediate. sigmaaldrich.com

| Reaction Type | Reactant Partner | Resulting Structure | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Aryl-1-bromo-1-nitroethenes | Stilbene Derivatives | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Alkynyl Bromides | Aryl-substituted Alkynes | sigmaaldrich.com |

| Addition Reaction | Naphthyridine N-oxides | Arylated Naphthyridines | sigmaaldrich.com |

| Oxyarylation | Heck Reaction Intermediates | Tetrahydrofuran (THF) Derivatives | sigmaaldrich.com |

The construction of biaryl and heterobiaryl frameworks is a fundamental task in organic synthesis, as these motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is the premier method for this purpose, and this compound is an excellent coupling partner. sigmaaldrich.com The reaction typically involves the palladium-catalyzed coupling of the arylboronic acid with an aryl or heteroaryl halide. This transformation is known for its high functional group tolerance and generally provides good to excellent yields of the desired biaryl products.

The utility of this compound extends to the synthesis of more complex polyphenylene systems, such as terphenyls. Research has demonstrated its successful application in the synthesis of substituted terphenyl derivatives. In a key step, this compound was condensed with 4-amino-3-bromo-benzotrifluoride via a Suzuki-Miyaura coupling to furnish an advanced intermediate, 4-amino-3-(4-methylthiophenyl)-benzotrifluoride. This intermediate was then elaborated through further synthetic steps to yield the target terphenyl compounds.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | 4-Amino-3-bromo-benzotrifluoride | Palladium triphenylphosphine (B44618) / Sodium Carbonate | 4-Amino-3-(4-methylthiophenyl)-benzotrifluoride |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product. The Petasis borono-Mannich reaction is a prominent MCR that synthesizes substituted amines from an amine, a carbonyl compound, and an organoboronic acid. nih.gov When vinylboronic acids are used, this reaction provides a direct route to allyl amines. As an arylboronic acid, this compound participates in this reaction to produce α-aryl amine architectures, which are valuable scaffolds in medicinal chemistry. chemrxiv.orgresearchgate.net This transformation allows for the rapid assembly of complex amine derivatives by incorporating the 4-(4-methylthiophenyl)phenyl moiety into the final product structure.

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. While arylboronic acids can sometimes act as catalysts or participate in certain cycloaddition pathways, a review of the available scientific literature does not provide specific examples of this compound being utilized as a key reactant in cycloaddition transformations. This area may represent an unexplored facet of its reactivity.

Contributions to Medicinal and Pharmaceutical Chemistry Research

The unique chemical properties of boronic acids have led to their increasing use in medicinal and pharmaceutical research. mdpi.com They can form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and the active sites of certain enzymes. This ability makes them attractive candidates for developing targeted inhibitors and sensors.

| Biological Target | Organism | Observed Effect | Reference |

|---|---|---|---|

| Autoinducer-2 (B1199439) (AI-2) Quorum Sensing | Vibrio harveyi | Inhibition of signaling pathway | nih.gov |

Building Blocks for Pharmaceutical Intermediates and Drug Candidates

While boronic acids, in general, are recognized as crucial building blocks in the synthesis of pharmaceutical compounds, specific documented applications of this compound in the creation of pharmaceutical intermediates and drug candidates are not extensively detailed in publicly available research. The utility of boronic acids in this context primarily stems from their participation in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for medicinal chemists to construct complex molecular architectures from simpler precursors.

Boronic acid intermediates are highly valued in the synthesis of a variety of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.com Their versatility also extends to the synthesis of chiral compounds and glycosides. evonik.com Organoboron compounds, due to their stability, low toxicity, and versatile reactivity, are extensively used as building block intermediates in organic chemistry. nih.gov The development of drugs like the proteasome inhibitor Bortezomib (Velcade®) has spurred significant interest in boronic acid derivatives as pharmacologically active agents. mdpi.com

The general synthetic routes to aryl boronic acids, which would include this compound, involve methods such as the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters and the palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents. nih.gov While these general principles apply, specific examples detailing the synthesis of named pharmaceutical intermediates or drug candidates using this compound as a starting material are not readily found in the reviewed literature.

Investigation of Enzyme Inhibitors and Receptor Ligands

The inhibitory action of many boronic acid-containing compounds stems from their ability to form a stable, tetrahedral complex with the catalytic serine residue in the active site of serine proteases. nih.gov This mechanism is central to the action of drugs like Bortezomib, a proteasome inhibitor. nih.gov The design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction, and the geometry of the boronic acid moiety is well-suited for this purpose.

While the general class of phenylboronic acids has been explored for interactions with various biological targets, including enzymes and receptors, detailed kinetic studies and binding assays specifically for this compound are not prominently featured in the reviewed literature. The exploration of small molecules as selective ligands for biological receptors is a cornerstone of drug discovery, but the role of this specific compound as a receptor ligand remains an area for further investigation. nih.govplos.org

Molecular Recognition Studies with Biological Diols

The ability of boronic acids to reversibly form covalent bonds with cis-diols is a fundamental aspect of their chemistry and forms the basis for their use in molecular recognition. nih.gov This interaction is particularly relevant in biological systems due to the abundance of diol-containing molecules such as saccharides. nih.gov While the principle of boronic acid-diol interaction is well-established, specific molecular recognition studies detailing the binding affinities and specificities of this compound with various biological diols are not extensively reported.

Design of Glucose-Sensitive Systems for Biomedical Research

Phenylboronic acid (PBA) and its derivatives are at the forefront of research into glucose-sensitive systems, primarily for applications in diabetes management, such as the development of "smart" insulin (B600854) delivery systems. nih.govmdpi.comrsc.org These systems exploit the reversible binding of PBA with glucose, a diol-containing molecule. An increase in glucose concentration can lead to a change in the properties of a PBA-functionalized material, such as swelling or disassembly, which can in turn trigger the release of encapsulated insulin. nih.govresearchgate.net

While the general concept is widely studied with various PBA derivatives, specific research detailing the incorporation of this compound into glucose-sensitive systems is not prominent in the literature. The design of these systems often involves copolymerizing a PBA-containing monomer with other polymers to create hydrogels or nanoparticles. nih.gov The choice of the specific PBA derivative can influence the glucose sensitivity and the operational pH range of the system. mdpi.com

The table below illustrates the components of a typical glucose-sensitive polymer system based on phenylboronic acid.

| Component | Function | Example Moiety |

| Polymer Backbone | Provides the structural framework of the system (e.g., hydrogel, nanoparticle). | Poly(N-isopropylacrylamide), Chitosan |

| Glucose-Sensing Moiety | Reversibly binds to glucose, inducing a change in the system. | Phenylboronic Acid (PBA) |

| Crosslinker | Forms the network structure of a hydrogel. | Can be the PBA-diol interaction itself |

| Therapeutic Agent | The drug to be released in response to glucose. | Insulin |

Research into Peptidyl α-Aminoboronic Acids

Peptidyl α-aminoboronic acids are a class of compounds that have garnered significant attention as potent enzyme inhibitors, particularly of serine proteases. researchgate.net These molecules are peptide mimics where the C-terminal carboxylic acid is replaced by a boronic acid. This substitution allows them to act as transition-state analog inhibitors.

The synthesis of these complex molecules can be challenging. researchgate.net While the field of peptidyl α-aminoboronic acids is an active area of research, there is no specific information available in the reviewed literature that details the use or incorporation of the 4-(4-Methylthiophenyl)phenyl group into these structures. The synthesis of N-protected peptidyl ketones, which can be precursors to such compounds, has been achieved through cross-coupling reactions involving boronic acids, but specific examples with this compound are not provided. nih.gov

Role in Materials Science and Advanced Polymer Development

Synthesis of Functionalized Materials and Polymers

Boronic acids are versatile reagents for the synthesis of functional polymers and materials. researchgate.net Their ability to undergo Suzuki-Miyaura cross-coupling reactions allows for their incorporation into the main chain or side chains of polymers, leading to materials with tailored electronic and photophysical properties. Furthermore, the reversible covalent interaction with diols enables the formation of dynamic and stimuli-responsive materials, such as self-healing hydrogels. nih.gov

Despite the broad potential, specific examples of the synthesis of functionalized materials and polymers using this compound are not widely reported. The general strategies for creating boronic acid-functionalized polymers include the polymerization of boronic acid-containing monomers or the post-polymerization modification of a pre-existing polymer with a boronic acid moiety. mdpi.com

The table below outlines general methods for the synthesis of functional polymers that could potentially incorporate this compound.

| Polymerization Method | Description |

| Chain-growth polymerization | Polymerization of vinyl-functionalized boronic acid monomers. |

| Step-growth polymerization | Polycondensation reactions involving bifunctional monomers, where one or both contain a boronic acid group. |

| Post-polymerization modification | Chemical modification of a reactive polymer with a boronic acid-containing molecule. |

The unique properties of the methylthio group could impart specific functionalities to polymers, such as sites for further chemical modification or influencing the material's interaction with metal surfaces. However, the exploration of these possibilities with this compound remains a subject for future research.

Development of Responsive Hydrogels

The unique chemical properties of boronic acids, particularly their ability to form reversible covalent bonds with diols, have positioned them as key building blocks in the creation of "smart" or responsive hydrogels. These three-dimensional polymeric networks can undergo significant changes in their physical properties in response to specific external stimuli. Phenylboronic acid moieties, when incorporated into a hydrogel matrix, can act as versatile recognition sites.

Hydrogels functionalized with phenylboronic acid derivatives have demonstrated responsiveness to changes in pH. This is due to the equilibrium between the uncharged trigonal planar boronic acid and the charged tetrahedral boronate ester. This pH-dependent interaction can be harnessed to create hydrogels that swell or shrink as the ambient pH changes, making them suitable for applications in drug delivery and as sensors. google.com

Furthermore, the interaction of phenylboronic acids with glucose and other saccharides has been extensively explored for the development of glucose-responsive hydrogels. These materials hold significant promise for self-regulated insulin delivery systems for diabetes management. The binding of glucose to the boronic acid moieties can alter the crosslinking density of the hydrogel, leading to a controlled release of encapsulated insulin. While specific studies on this compound in this context are emerging, its structural similarities to other studied phenylboronic acids suggest its potential utility in creating hydrogels with tailored responsive properties. The methylthio group may influence the pKa of the boronic acid, thereby tuning the pH and glucose sensitivity of the resulting hydrogel. mdpi.comjapsonline.com

| Stimulus | Mechanism of Action | Potential Application |

| pH | Reversible formation of boronate esters, altering the hydrogel's crosslinking density. google.com | pH-sensitive drug release, biosensors. |

| Glucose | Competitive binding of glucose with diol crosslinkers, leading to hydrogel swelling or degradation. mdpi.com | Self-regulated insulin delivery systems. |

Supramolecular Assemblies and Nanomaterials

The boronic acid group is a versatile functional moiety for the construction of supramolecular assemblies and the functionalization of nanomaterials. Its ability to act as both a hydrogen bond donor and acceptor facilitates the formation of well-defined, non-covalent structures. Phenylboronic acids can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, to form intricate architectures like stacked layers, helical chains, and crossed ribbons. nih.gov

In the realm of nanomaterials, this compound can be utilized to modify the surface of nanoparticles, quantum dots, and other nanostructures. This functionalization imparts specific recognition capabilities to the nanomaterials. For instance, phenylboronic acid-modified nanoparticles have been developed for targeted drug delivery to cancer cells, which often overexpress sialic acid residues on their surface. The boronic acid moiety acts as a recognition element, binding to the diol groups of sialic acid and enhancing the cellular uptake of the therapeutic-loaded nanoparticles. rsc.orgresearchgate.net

The self-assembly properties of molecules containing the this compound group can also be exploited to create novel nanomaterials. For example, amphiphilic molecules bearing this group could self-assemble in aqueous solutions to form micelles or vesicles, which can encapsulate and deliver hydrophobic drugs. The presence of the methylthio group can introduce additional non-covalent interactions, such as sulfur-π interactions, which can further direct and stabilize the supramolecular structures.

| Application Area | Role of this compound | Example |

| Supramolecular Chemistry | Building block for forming non-covalent assemblies through hydrogen bonding and other interactions. nih.gov | Formation of crystalline co-crystals with specific network structures. |

| Nanomaterial Functionalization | Surface modification to impart targeting capabilities. rsc.org | Targeting sialic acid on cancer cells for enhanced drug delivery. |

| Self-Assembled Nanostructures | Driving force for the formation of micelles or vesicles. | Encapsulation of hydrophobic therapeutic agents. |

Analytical Chemistry and Sensing Applications

Development of Chemical Sensors and Probes

The ability of the boronic acid group to selectively and reversibly bind with cis-diol-containing molecules makes this compound a valuable component in the design of chemical sensors and probes. This interaction forms the basis for detecting a wide range of biologically and environmentally important analytes, including carbohydrates, glycoproteins, and catecholamines.

Electrochemical biosensors have been developed utilizing phenylboronic acid derivatives. These sensors often employ a redox-active moiety, and the binding of a diol-containing analyte to the boronic acid can modulate the electrochemical signal, allowing for quantitative detection. nih.gov While specific sensors based on this compound are a niche area of research, the principles established with other phenylboronic acids are directly applicable. The methylthio group could potentially be used to anchor the molecule to a gold electrode surface, facilitating the construction of self-assembled monolayer-based sensors.

Furthermore, this compound can be incorporated into polymeric materials to create sensors for various applications. For instance, polymers functionalized with phenylboronic acid have been investigated for the detection of saccharides, with the binding event leading to a measurable change in the polymer's properties, such as its fluorescence or conductivity. japsonline.com

Derivatization Agents for Analytical Detection Methods

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Boronic acids can serve as derivatizing agents for compounds containing diol functionalities, particularly for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The reaction of this compound with a diol-containing analyte forms a cyclic boronate ester. This derivatization can improve the analyte's volatility, thermal stability, and chromatographic behavior, leading to better separation and detection. For example, phenylboronic acid has been used as a derivatizing reagent for the GC analysis of ethylene (B1197577) glycol. researchgate.net

Moreover, the introduction of the phenylboronic acid moiety can be used to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability by UV-Vis or fluorescence detectors. The Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds, can be employed to couple a fluorogenic reagent with a boronic acid derivative, leading to a highly fluorescent product. This approach has been successfully used for the sensitive determination of L-p-boronophenylalanine in blood samples. nih.gov The presence of the methylthio group in this compound could potentially be exploited to further enhance the spectroscopic properties of the resulting derivative.

| Analytical Technique | Role of this compound | Benefit of Derivatization |

| Gas Chromatography (GC) | Reacts with diols to form stable, volatile cyclic boronate esters. researchgate.net | Improved separation and detection of polar analytes. |

| High-Performance Liquid Chromatography (HPLC) | Can introduce a detectable tag (chromophore/fluorophore) onto the analyte. nih.gov | Enhanced sensitivity and selectivity of detection. |

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive analytical technique, and this compound can be a key component in the design of fluorescent sensors. The interaction of the boronic acid group with diols can be transduced into a change in fluorescence intensity or wavelength.

One common mechanism involves the use of a fluorophore that is sensitive to the electronic environment around the boronic acid. When the boronic acid binds to a diol, the hybridization of the boron atom changes from sp2 to sp3, which can alter the photophysical properties of a nearby fluorophore, leading to either fluorescence quenching or enhancement. This principle has been utilized in the development of sensors for saccharides and other biologically relevant diols.

Another approach involves the formation of a complex between a phenylboronic acid and a fluorescent dye, such as Alizarin Red S. The binding of an analyte to the boronic acid can displace the dye, resulting in a measurable change in the fluorescence of the system. This "indicator displacement assay" is a versatile method for designing fluorescent sensors. rsc.org The specific electronic properties conferred by the methylthio group in this compound may offer advantages in tuning the sensitivity and selectivity of such fluorescence-based sensing systems.

Emerging Applications

The versatile chemistry of this compound opens up a wide range of potential emerging applications in various fields of advanced research.

In the biomedical field, there is growing interest in the development of boronic acid-based therapeutics. Boronic acids have been investigated for their potential as enzyme inhibitors and have shown promise in cancer therapy. The ability of phenylboronic acids to target sialic acid residues on cancer cells is a particularly active area of research for developing targeted drug delivery systems. rsc.orgresearchgate.net The unique substitution pattern of this compound may lead to novel biological activities and improved therapeutic profiles.

Another promising area is in the development of advanced materials with self-healing properties. The reversible nature of the boronate ester bond can be exploited to create dynamic polymer networks that can repair themselves after damage. Such materials could have applications in coatings, adhesives, and soft robotics.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality. These materials could be used for gas storage, separation, and catalysis. The sulfur atom in the methylthio group could also serve as a coordination site for metal ions, adding another layer of complexity and potential functionality to these materials. As research into the unique properties of this specific boronic acid derivative continues, it is likely that even more innovative applications will be discovered.

Environmental Science Research (e.g., synthesis of isotopically labeled compounds)

Following a comprehensive search of scientific literature, no specific research was identified that details the application of this compound in the synthesis of isotopically labeled compounds for environmental science research. While the synthesis of isotopically labeled compounds is a significant area of environmental science, particularly for use as internal standards in quantitative analysis and for tracking pollutants in the environment, direct evidence of this specific boronic acid derivative being utilized for this purpose is not available in the reviewed literature.

The general class of compounds to which this compound belongs, namely arylboronic acids, are versatile reagents in organic synthesis. They are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This type of reaction is a common strategy for the synthesis of complex organic molecules, including isotopically labeled analogues of environmental contaminants. In principle, an isotopically labeled version of this compound, or a reaction partner, could be used to introduce isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or others into a target molecule.

However, without specific documented research, any discussion on the role of this compound in this context would be speculative. Therefore, no detailed research findings or data tables on its use in the synthesis of isotopically labeled compounds for environmental science can be provided.

Computational and Theoretical Investigations of 4 4 Methylthiophenyl Phenylboronic Acid

Quantum Chemical Computations

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, charge distributions, and spectroscopic characteristics.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, corresponding to its ionization potential (IP), while the LUMO energy relates to its ability to accept electrons, known as electron affinity (EA). sapub.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. sapub.org

These parameters can be calculated using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p). nih.gov The ionization potential and electron affinity can be estimated from the orbital energies via Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO). sapub.org For substituted arylboronic acids, these values are crucial for predicting behavior in reactions involving charge transfer.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for an Arylboronic Acid Derivative (3-Fluorophenylboronic acid) Data serves as an example of typical computational outputs for this class of compounds.

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.73 |

| HOMO-LUMO Energy Gap | ΔE | 5.22 |

| Ionization Potential (approx.) | IP | 6.95 |

| Electron Affinity (approx.) | EA | 1.73 |

| Source: Based on DFT/B3LYP calculations for similar compounds. nih.gov |

Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov Calculations performed on similar molecules like 3-fluorophenylboronic acid have shown good agreement between the computed shifts and those recorded experimentally in solvents like DMSO. nih.gov

IR Spectra: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. The theoretical vibrational analysis helps in assigning specific absorption bands to the stretching and bending modes of functional groups within the molecule, such as the O-H and B-O bonds of the boronic acid moiety and C-S stretching of the methylthio group. researchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) in a UV-Visible spectrum. nih.govnih.gov These calculations can predict how the electronic structure, influenced by the conjugated biphenyl (B1667301) system and the methylthio substituent, affects the molecule's absorption of light. nih.gov

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule from the molecular orbital wave function. wikipedia.org This analysis provides insight into the distribution of electron density across the molecule, which is fundamental to understanding its dipole moment, polarizability, and reactive sites. Atoms with a significant negative charge are identified as potential nucleophilic centers, while those with a positive charge are considered electrophilic.

However, it is important to note that Mulliken charges are known to be highly dependent on the choice of basis set used in the calculation, which is a recognized limitation of the method. wikipedia.orgstackexchange.com Despite this, the analysis remains a popular and computationally simple way to visualize charge distribution. For 4-(4-methylthiophenyl)phenylboronic acid, one would expect a negative charge concentration on the oxygen atoms of the boronic acid group and the sulfur atom, while the boron and adjacent carbon atoms would likely carry a positive charge.

Table 2: Representative Mulliken Atomic Charges for Key Atoms in a Substituted Phenylboronic Acid This table is illustrative and shows the type of data obtained from Mulliken population analysis.

| Atom | Typical Calculated Charge (e) |

| Boron (B) | +0.5 to +0.8 |

| Oxygen (O) | -0.6 to -0.7 |

| Carbon (attached to B) | +0.1 to +0.3 |

| Sulfur (S) | -0.1 to -0.3 |

| Source: Based on general findings from DFT calculations on related organoboron and organosulfur compounds. researchgate.net |

Mechanistic Studies Through Theoretical Modeling

Theoretical modeling allows for the investigation of reaction mechanisms, transition states, and fragmentation pathways that can be difficult to observe experimentally.

Studies on the fragmentation of phenylboronic acid (PBA) induced by electron transfer provide a model for understanding the behavior of more complex derivatives. nih.gov In experiments involving collisions with potassium atoms, PBA undergoes dissociative electron attachment. nih.gov The resulting temporary negative ion is unstable and fragments into smaller anionic species.

Theoretical calculations of the LUMOs of PBA were crucial in explaining the observed fragmentation patterns. The calculations showed that electron attachment into the lower-lying π* orbitals (LUMO and LUMO+1) does not lead to fragmentation, whereas promotion to higher-energy orbitals with σ* character along the C-B bond (like LUMO+2) results in dissociation. nih.gov The most intense fragments observed in the mass spectra of PBA at all collision energies are boron monoxide (BO⁻) and boron dioxide (BO₂⁻), which together account for about 40% of the total anion yield. nih.gov At lower collision energies, the formation of BO⁻ is dominant, while BO₂⁻ becomes more prevalent at higher energies. nih.gov

Table 3: Major Anionic Fragments Observed in Mass Spectra of Phenylboronic Acid After Dissociative Electron Transfer

| Mass (a.m.u.) | Assigned Fragment |

| 27 | BO⁻ |

| 43 | BO₂⁻ |

| 103 | C₆H₄BO⁻ |

| Source: Experimental and theoretical investigation of phenylboronic acid. nih.gov |

Substituents play a critical role in modulating the reactivity and selectivity of arylboronic acids, particularly in widely used reactions like the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net The 4-(methylthio)phenyl group in the target molecule acts as a substituent on the phenylboronic acid core. The electronic nature of this group—whether it is electron-donating or electron-withdrawing—directly impacts the energetics of the reaction pathway.

Catalyst-Substrate Interactions in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. At the heart of this reaction lies the intricate dance between the catalyst, typically a palladium complex, and the substrates, which include an organoboron compound and an organic halide. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these interactions. While specific computational data for this compound is not extensively detailed in the available literature, the general principles derived from studies of similar arylboronic acids provide a robust framework for understanding its behavior.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The interaction of this compound with the catalyst is most crucial during the transmetalation step. In this stage, the organic group from the boronic acid is transferred to the palladium center. The electronic properties of the substituents on the phenylboronic acid can significantly influence the rate and efficiency of this step. The methylthio (-SMe) group at the para position of the second phenyl ring in this compound is considered to be an electron-donating group through resonance, which can impact the nucleophilicity of the ipso-carbon atom attached to the boron atom.

Theoretical investigations on various substituted phenylboronic acids have shown that the energy barriers of the transition states in the catalytic cycle are sensitive to the electronic nature of the substituents. mdpi.com For instance, electron-donating groups can facilitate the transmetalation step by increasing the electron density on the carbon atom being transferred. Computational models can predict the geometries of the transition states and intermediates, providing insights into the steric and electronic effects at play. These models often consider the nature of the palladium catalyst, the ligands coordinated to it, the base, and the solvent, all of which collectively modulate the reaction's energy landscape. rsc.org

The interaction between the boronic acid and the base is a critical prelude to transmetalation. The base activates the boronic acid, forming a more nucleophilic boronate species. DFT calculations can model this activation process, revealing the structure of the resulting boronate and its subsequent interaction with the palladium complex. The choice of base and solvent can, therefore, be optimized based on computational predictions to enhance the reaction yield and selectivity. nih.gov

Interactive Data Table: Key Steps in Suzuki-Miyaura Cross-Coupling and Influencing Factors.

| Catalytic Cycle Step | Description | Role of this compound | Key Influencing Factors |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | Not directly involved in this step. | Nature of the halide, palladium catalyst, and ligands. |

| Transmetalation | The organic moiety from the boronic acid is transferred to the palladium(II) complex. | The electron-donating methylthio group can influence the nucleophilicity of the transferring phenyl group. | Base, solvent, structure of the boronic acid, and palladium ligands. |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. | The newly formed biphenyl derivative is released. | Steric and electronic properties of the coupled groups. |

Thermodynamic Parameters and Conformational Analysis

The three-dimensional structure and thermodynamic stability of this compound are crucial determinants of its reactivity. Conformational analysis, aided by computational methods, provides insights into the preferred spatial arrangement of the molecule's constituent parts, including the orientation of the boronic acid group relative to the biphenyl framework and the dihedral angle between the two phenyl rings.

For substituted biphenyl systems, the rotation around the central carbon-carbon single bond is a key conformational feature. The planarity of the biphenyl unit is influenced by the steric hindrance imposed by the substituents. In the case of this compound, the substituents are at the para positions, which generally results in lower steric hindrance compared to ortho-substituted analogues. ic.ac.uk Computational studies on monosubstituted and other substituted phenylboronic acids have revealed that the boronic acid group, -B(OH)₂, can adopt different conformations through rotation around the C-B bond. beilstein-journals.orgnih.gov The relative energies of these conformers can be calculated to determine the most stable arrangement.

The presence of intramolecular interactions, such as hydrogen bonding, can also play a significant role in dictating the preferred conformation. For instance, in ortho-substituted phenylboronic acids, intramolecular hydrogen bonds between the substituent and the boronic acid's hydroxyl groups can lock the molecule into a specific conformation. nih.gov While such strong intramolecular interactions are not expected in this compound due to the para-substitution pattern, intermolecular hydrogen bonding in the solid state or in solution can lead to the formation of dimers or larger aggregates. researchgate.net

Thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy can be calculated using computational methods. These values provide a quantitative measure of the molecule's stability and can be used to predict the feasibility of reactions in which it participates. DFT calculations are commonly employed to obtain these thermodynamic properties. nih.gov

Interactive Data Table: Calculated Conformational and Thermodynamic Properties of Substituted Phenylboronic Acids (Illustrative Examples).

| Property | Description | Significance for this compound | Computational Method |

| Dihedral Angle (C-C-C-C) | The angle between the two phenyl rings. | Influences the degree of π-conjugation and overall molecular shape. | DFT, MP2 |

| Rotational Barrier (C-B bond) | The energy required to rotate the boronic acid group. | Determines the conformational flexibility of the boronic acid moiety. | DFT |

| Relative Conformational Energies | The energy difference between various stable conformers. | Identifies the most stable three-dimensional structure. | DFT, MP2 |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of the compound from its constituent elements. | A measure of the molecule's intrinsic stability. | DFT, Ab initio methods |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy during the formation of the compound. | Indicates the spontaneity of the compound's formation. | DFT, Ab initio methods |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For boronic acids, NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, confirming the arrangement of the aromatic rings and substituent groups.

¹H NMR: In a typical ¹H NMR spectrum of a phenylboronic acid derivative, the protons on the aromatic rings appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with solvent, making their signal variable or sometimes unobservable. The methyl protons of the thiomethyl (-S-CH₃) group would be expected to produce a sharp singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate in the 120-150 ppm range. The carbon atom directly attached to the boron atom is characteristically deshielded. The methyl carbon of the thiomethyl group would appear at a much higher field.

While specific spectral data for 4-(4-Methylthiophenyl)phenylboronic acid is not widely published in readily accessible literature, analysis of closely related structures, such as other substituted phenylboronic acids, provides expected ranges for chemical shifts rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (C-H) | 7.0 - 8.5 | 120 - 140 |

| Boron-attached Carbon (C-B) | - | ~130 - 145 |

| Methyl Protons (-SCH₃) | ~2.5 | ~15 - 20 |

| Boronic Acid Protons (-B(OH)₂) | Variable (broad) | - |

Note: Data is predictive and based on analogous structures.

Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a phenylboronic acid is characterized by several key absorption bands.

Key vibrational modes for this class of compounds include:

O-H Stretching: A broad and strong band typically appears in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.

Aromatic C-H Stretching: These absorptions are usually found just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity appear in the 1400–1600 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon bonds within the phenyl rings.

B-O Stretching: A strong, characteristic absorption band for the boron-oxygen bond is typically observed in the 1310-1380 cm⁻¹ range nih.govnih.govsemanticscholar.org.

C-S Stretching: A weaker absorption corresponding to the carbon-sulfur bond of the thioether group is expected in the fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for Phenylboronic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| B-O Stretch | 1310 - 1380 | Strong |

Note: Data is generalized for the phenylboronic acid functional group.

Mass Spectrometry Techniques (GC-MS, ESI-MS, TOF-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used.

For boronic acids, direct analysis can sometimes be challenging due to their polarity and thermal lability. They often undergo dehydration in the gas phase to form boroxines (cyclic anhydrides). ESI-MS is often a gentler ionization method suitable for these molecules. The expected molecular ion peak [M+H]⁺ for this compound (C₁₃H₁₃BO₂S) would correspond to a mass-to-charge ratio (m/z) of approximately 245.07. High-resolution mass spectrometry (HRMS) would provide a more precise mass, allowing for the confirmation of the molecular formula.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) that compose a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₁₃H₁₃BO₂S), the theoretical elemental composition can be calculated from its molecular weight of 244.12 g/mol .

Table 3: Theoretical Elemental Composition of C₁₃H₁₃BO₂S

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 63.97% |

| Hydrogen | H | 1.008 | 5.37% |

| Boron | B | 10.81 | 4.43% |

| Oxygen | O | 15.999 | 13.11% |

Experimental results from an elemental analyzer should closely match these theoretical values to verify the purity and identity of the synthesized compound.